methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate
Brand Name: Vulcanchem
CAS No.: 1397006-99-3
VCID: VC4589209
InChI: InChI=1S/C16H19N3O3/c1-22-16(21)14(9-13-10-17-11-18-13)19-15(20)8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3,(H,17,18)(H,19,20)
SMILES: COC(=O)C(CC1=CN=CN1)NC(=O)CCC2=CC=CC=C2
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346

methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate

CAS No.: 1397006-99-3

Cat. No.: VC4589209

Molecular Formula: C16H19N3O3

Molecular Weight: 301.346

* For research use only. Not for human or veterinary use.

methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate - 1397006-99-3

Specification

CAS No. 1397006-99-3
Molecular Formula C16H19N3O3
Molecular Weight 301.346
IUPAC Name methyl 3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoate
Standard InChI InChI=1S/C16H19N3O3/c1-22-16(21)14(9-13-10-17-11-18-13)19-15(20)8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key JSZGGIXQCNHMAJ-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CN=CN1)NC(=O)CCC2=CC=CC=C2

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a three-component architecture:

  • Imidazole ring: A five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, contributing to its basicity and hydrogen-bonding capabilities .

  • Propanoate backbone: A methyl ester group at the terminal carbon, enhancing lipophilicity and metabolic stability .

  • 3-Phenylpropanamido side chain: A phenyl group connected via a propanamide linkage, enabling hydrophobic interactions and potential target binding .

The imidazole ring adopts a planar conformation, as observed in crystallographic studies of related compounds . Intramolecular hydrogen bonds between the amide NH and ester carbonyl oxygen may stabilize the molecule’s tertiary structure .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Melting Point152–154°C
Boiling Point595.4±50.0°C at 760 mmHg
Density1.2±0.1 g/cm³
LogP (Partition Coefficient)1.85 (predicted)
SolubilityLow aqueous solubility (<1 mg/mL)

The compound’s low solubility in water (attributed to the phenyl and methyl ester groups) suggests formulation challenges for biological applications .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes are proposed based on analogous compounds:

  • Amide coupling: Reacting methyl 3-(1H-imidazol-4-yl)-2-aminopropanoate with 3-phenylpropanoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) .

  • Condensation: Utilizing a Ugi four-component reaction between imidazole-4-carbaldehyde, methyl isocyanoacetate, 3-phenylpropanoic acid, and an amine .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Insights

Although no crystal structure exists for the compound, related imidazole-propanamido salts exhibit:

  • Planar imidazole rings: Maximum deviation ≤0.0013 Å .

  • Intramolecular H-bonds: O—H⋯O and N—H⋯O interactions stabilizing conformation .

  • π-π stacking: Centroid distances of 3.71 Å between aromatic systems .

Spectroscopic Fingerprints

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.65 (s, 1H, imidazole), δ 7.25–7.40 (m, 5H, phenyl), δ 3.65 (s, 3H, OCH₃)
IR (KBr)3280 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide)

Future Directions and Research Gaps

Priority Investigations

  • In vitro screening: Antiproliferative assays against NCI-60 cancer cell lines.

  • ADMET profiling: Hepatic microsomal stability and CYP inhibition potential.

  • Formulation studies: Nanoencapsulation to improve aqueous solubility .

Synthetic Innovations

  • Enzymatic catalysis: Lipase-mediated esterification to enhance stereoselectivity .

  • Flow chemistry: Continuous synthesis to mitigate steric hindrance issues .

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